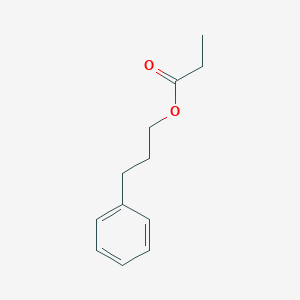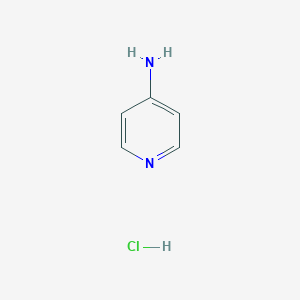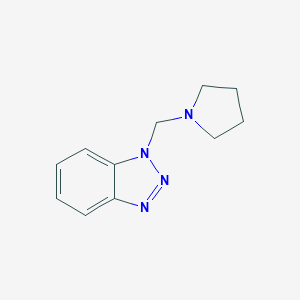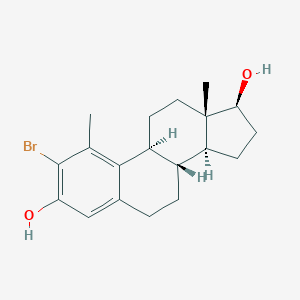
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-, also known as 2-Bromo-1-Methyl-5a-Androst-1-ene-3,17-Diol, is a synthetic steroid compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively target certain estrogen receptors in the body. This can lead to various physiological effects, such as the regulation of bone density and the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been shown to have various biochemical and physiological effects. It has been shown to increase bone density and prevent bone loss in postmenopausal women. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- in lab experiments is its potential anti-cancer properties. It can be used in the development of new cancer drugs and in the study of cancer cell growth and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)-. One direction is the development of new cancer drugs that target specific estrogen receptors. Another direction is the study of its potential use in hormone replacement therapy and the treatment of osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
In conclusion, Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- is a synthetic steroid compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- involves the reaction of 2-bromo-1-methyl-5a-androst-1-ene-3,17-diol with estra-1,3,5(10)-triene-3,17-dione. The reaction is catalyzed by a palladium catalyst and involves a Heck coupling reaction. The resulting product is purified through chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- has been used in various scientific research studies. It has been shown to have potential anti-cancer properties and has been used in the development of new cancer drugs. It has also been studied for its potential use in hormone replacement therapy and as a treatment for osteoporosis.
Eigenschaften
CAS-Nummer |
16373-36-7 |
|---|---|
Produktname |
Estra-1,3,5(10)-triene-3,17-diol, 2-bromo-1-methyl-, (17beta)- |
Molekularformel |
C19H25BrO2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-2-bromo-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25BrO2/c1-10-17-11(9-15(21)18(10)20)3-4-12-13(17)7-8-19(2)14(12)5-6-16(19)22/h9,12-14,16,21-22H,3-8H2,1-2H3/t12-,13+,14+,16+,19+/m1/s1 |
InChI-Schlüssel |
NFENHRLXZWOKCF-AFKZWXFASA-N |
Isomerische SMILES |
CC1=C2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=C1Br)O)CC[C@@H]4O)C |
SMILES |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
Kanonische SMILES |
CC1=C2C3CCC4(C(C3CCC2=CC(=C1Br)O)CCC4O)C |
Synonyme |
2-Bromo-1-methylestra-1,3,5(10)-triene-3,17β-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





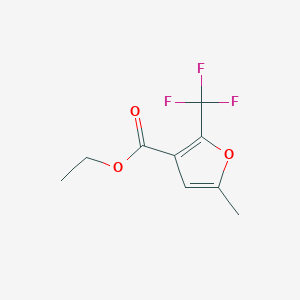
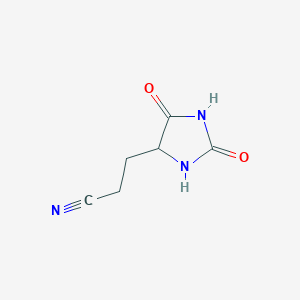
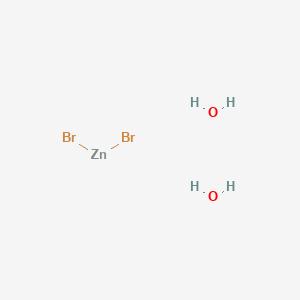
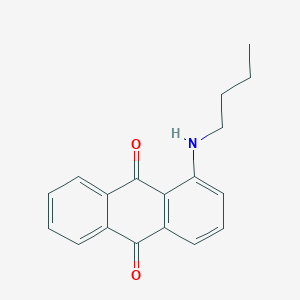
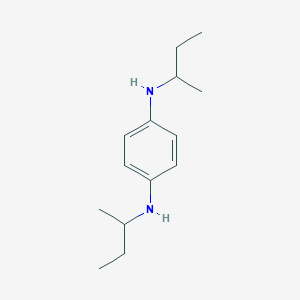
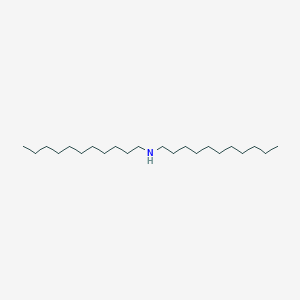
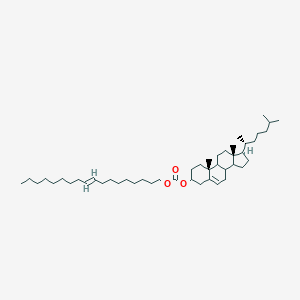
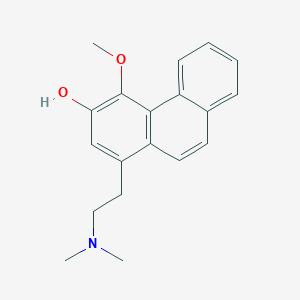
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
